BenchChemオンラインストアへようこそ!

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Wnt signaling TOPflash reporter assay mechanism of action

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, commonly designated KY02111, is a synthetic small-molecule inhibitor of canonical Wnt/β-catenin signaling. It was originally identified through a cell-based screen for compounds that promote differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.

Molecular Formula C14H12ClN3O3S
Molecular Weight 337.78
CAS No. 897759-64-7
Cat. No. B2764251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS897759-64-7
Molecular FormulaC14H12ClN3O3S
Molecular Weight337.78
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)CN3C(=O)CCC3=O)Cl
InChIInChI=1S/C14H12ClN3O3S/c1-7-8(15)2-3-9-13(7)17-14(22-9)16-10(19)6-18-11(20)4-5-12(18)21/h2-3H,4-6H2,1H3,(H,16,17,19)
InChIKeyDTCGJPWHDQEYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (KY02111): Wnt Pathway Inhibitor for Cardiac Differentiation


N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, commonly designated KY02111, is a synthetic small-molecule inhibitor of canonical Wnt/β-catenin signaling. It was originally identified through a cell-based screen for compounds that promote differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes [1]. Unlike many Wnt inhibitors that act upstream of the β-catenin destruction complex, KY02111 functions downstream of APC and GSK3β, providing a mechanism that is distinct from that of previously studied Wnt inhibitors [1].

Why Generic Wnt Inhibitors Cannot Replace KY02111 in hPSC-to-Cardiomyocyte Protocols


The Wnt pathway comprises multiple signaling nodes, and inhibitors targeting upstream components (e.g., Porcupine by IWP-2, tankyrase by XAV939) are ineffective when the pathway is activated downstream of their targets [1]. KY02111 retains inhibitory activity even in the presence of GSK3β inhibitors such as BIO or CHIR99021, whereas XAV939 and IWP-2 lose efficacy under these conditions . This mechanistic divergence means that substituting KY02111 with another Wnt inhibitor can result in failed cardiac differentiation, particularly in protocols that require modulation of the pathway downstream of the destruction complex.

Quantitative Evidence Guide: KY02111 Differentiation Data vs. Wnt Inhibitor Comparators


KY02111 Maintains Wnt Inhibition in SW480 Cells Where XAV939 and IWP-2 Fail

In SW480 colorectal cancer cells, KY02111 (10 µM) significantly reduced TOPflash luciferase activity, a measure of canonical Wnt pathway activation, whereas the tankyrase inhibitor XAV939 and the Porcupine inhibitor IWP-2 showed no inhibitory effect under identical conditions [1]. Furthermore, KY02111 markedly suppressed the luciferase activity induced by the GSK3β inhibitor BIO, while XAV939 and IWP-2 failed to counteract BIO-mediated Wnt activation [1]. This functional divergence is attributed to KY02111 acting downstream of the β-catenin destruction complex, at the level of or downstream of APC and GSK3β.

Wnt signaling TOPflash reporter assay mechanism of action

Cardiomyocyte Yield: KY02111 Achieves 70–94% Cardiac Troponin T-Positive Cells Across Multiple hPSC Lines

In the absence of recombinant cytokines or serum, KY02111 (10 µM) treatment of two hESC lines (KhES-1, KhES-3) and four hiPSC lines (253G1, IMR90-1, IMR90-4, RCHIPC0003) yielded 73–85% of cells positive for cardiac markers cTnT, α-actinin, or NKX2.5, compared with only a minority of DMSO-treated cells showing positivity [1]. The overall cardiac (cTnT+) population reached 70–94% across all tested lines [1].

cardiomyocyte differentiation cardiac troponin T hPSC

KY02111 Alone Achieves ~80% cTnT+ Cells Without Synergy from Additional Wnt Inhibitors

When KY02111 was applied as a single agent, it produced approximately 80% cTnT-positive cells under defined, xeno-free conditions [1]. Co-treatment with other Wnt signaling modulators (e.g., IWP-2, XAV939) did not significantly increase differentiation efficiency beyond that achieved by KY02111 alone [1]. In contrast, IWP-2 or XAV939 used as single agents typically yield lower cardiac differentiation efficiencies and often require combination with additional factors for equivalent purity.

combinatorial treatment Wnt inhibitor synergy cardiomyocyte purity

Transcriptional Downregulation of 72.7% of Canonical Wnt Target Genes Confirms Target Pathway Engagement

In IMR90-1 hiPSCs, KY02111 (10 µM) treatment resulted in the downregulation of 72.7% of canonical Wnt signaling target genes, as determined by gene expression analysis [1]. This substantial suppression of the Wnt transcriptional program quantitatively confirms that KY02111 engages the pathway at a level that broadly silences Wnt-dependent gene expression, rather than modulating only a subset of targets as observed with some upstream inhibitors.

Wnt target gene panel transcriptional profiling pathway selectivity

KY02111-Derived Cardiomyocytes Exhibit Adult-Like Ion Channel Gene Expression Profiles

Cardiomyocytes generated using KY02111 (designated KY-CMs) expressed ion channel genes at levels comparable to adult human heart tissue, including channels associated with atrial, ventricular, and pacemaker function [1]. Additionally, 16% of IMR90-1 hiPSC-derived cells stained positive for the pacemaker marker HCN4, while vimentin-positive fibroblast-like cells were reduced 3.3-fold compared to controls [1]. This indicates that KY02111 not only drives cardiac specification but also supports the generation of electrophysiologically relevant cardiomyocyte subtypes.

ion channel expression cardiac maturation functional cardiomyocytes

Application Scenarios for KY02111 (CAS 897759-64-7) in Stem Cell and Cardiac Research


Cytokine-Free and Xeno-Free hPSC Cardiac Differentiation for Clinical-Grade Cell Production

KY02111 enables robust cardiac differentiation of hPSCs in defined medium completely devoid of recombinant cytokines (e.g., BMP4, Activin A) and animal-derived serum [1]. This application is directly supported by the 70–94% cTnT+ yield across multiple pluripotent stem cell lines, demonstrating that clinical-grade cardiomyocyte manufacturing can be achieved without complex, costly, and potentially variable cytokine supplements.

Wnt Pathway Inhibition Downstream of GSK3β for Co-Treatment Protocols with CHIR99021 or BIO

Because KY02111 acts downstream of APC and GSK3β, it is uniquely suitable for protocols that employ GSK3β inhibitors (e.g., CHIR99021, BIO) to prime stem cells toward mesoderm, followed by Wnt inhibition to drive cardiac specification [1]. In TOPflash assays, KY02111 effectively counteracts BIO-induced Wnt activation, whereas XAV939 and IWP-2 fail in this context, making KY02111 the inhibitor of choice for staged differentiation workflows.

Generation of Functional Cardiomyocytes for High-Throughput Cardiac Safety Screening

KY02111-derived cardiomyocytes (KY-CMs) express ion channel genes at adult heart levels and contain pacemaker-like (HCN4+) subpopulations, making them suitable for cardiotoxicity assessment and ion channel liability screening [1]. The standardized, single-agent protocol minimizes batch-to-batch variability, a critical factor for industrial screening campaigns.

Single-Agent Wnt Modulation for Protocol Simplification and Cost Reduction

KY02111 alone achieves ~80% cTnT+ cardiomyocyte purity without requiring additional Wnt inhibitors [1]. Researchers and commercial manufacturers can reduce the number of reagents, simplify quality control, and lower overall costs by substituting multi-inhibitor combinations with KY02111 monotherapy.

Quote Request

Request a Quote for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.